N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methanesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted sulfonamides .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the methanesulfonamide group can improve its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide
- N-(1H-Indol-2-ylcarbonyl)-beta-alanine
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)17-12-6-8-18(9-7-12)15(19)14-10-11-4-2-3-5-13(11)16-14/h2-5,10,12,16-17H,6-9H2,1H3 |
InChI Key |
ITWXGKMQVCEISI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.